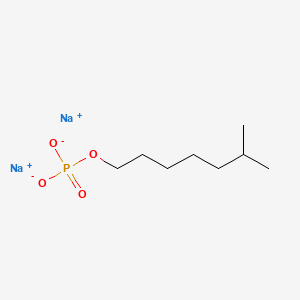
Phosphoric acid, monoisooctyl ester, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, monoisooctyl ester, disodium salt is an ester of phosphoric acid. Esters of phosphoric acid are particularly significant in biochemistry due to their role in various biological processes. This compound is known for its applications in different scientific fields, including chemistry, biology, and industry.
Preparation Methods
Phosphoric acid, monoisooctyl ester, disodium salt can be synthesized through the reaction of phosphoric acid with isooctyl alcohol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with isooctyl alcohol to form the ester.
Neutralization: The ester is then neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphoric acid, monoisooctyl ester, disodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phosphoric acid and isooctyl alcohol under acidic or basic conditions.
Substitution Reactions: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the ester itself is relatively stable, the alcohol component (isooctyl alcohol) can undergo oxidation to form corresponding aldehydes or acids.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Phosphoric acid, monoisooctyl ester, disodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some organic synthesis processes.
Biology: The compound is used in biochemical studies, particularly in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, monoisooctyl ester, disodium salt involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in regulating enzyme activity and metabolic pathways.
Comparison with Similar Compounds
Phosphoric acid, monoisooctyl ester, disodium salt can be compared with other esters of phosphoric acid, such as:
- Phosphoric acid, monoethyl ester, disodium salt
- Phosphoric acid, monobutyl ester, disodium salt
- Phosphoric acid, monoisopropyl ester, disodium salt
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their solubility, reactivity, and applications. This compound is unique due to its specific alkyl group, which provides distinct properties and applications in various fields.
Properties
CAS No. |
68110-42-9 |
|---|---|
Molecular Formula |
C8H17Na2O4P |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
disodium;6-methylheptyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-8(2)6-4-3-5-7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
HDXQVGBITVNZCH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)







![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)




